molecular formula C14H15N3O2S B2923362 6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-66-1

6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2923362
CAS RN: 1448026-66-1
M. Wt: 289.35
InChI Key: NUWFBKDEORVKBC-UHFFFAOYSA-N
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Description

The compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, condensation of malononitrile with amide-bearing groups such as formamide or benzamidine can result in the formation of 4-amino-5-cyano pyrimidine .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents. Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Chemical Reactions Analysis

Pyrimidine derivatives have diverse chemical reactivity. They have been developed drastically as potent anticancer agents . The chemical reactions of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, electron-withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .

Scientific Research Applications

Neurological Disease Treatment

Pyrrolo[3,4-d]pyrimidine derivatives have been found to have applications in treating diseases of the nervous system. This could include research into neurodegenerative diseases like Alzheimer’s or Parkinson’s, where these compounds may play a role in neuroprotection or restoration of neural function .

Immune System Disorders

These derivatives also show promise in treating immune system disorders. They could be used in the development of new immunomodulatory drugs that could help in conditions such as autoimmune diseases or immunodeficiency .

Antidiabetic Activity

Research into antidiabetic applications is another potential field for these compounds. They may be involved in insulin regulation or glucose metabolism, which could lead to new treatments for diabetes .

Antimycobacterial Properties

Pyrrolo[3,4-d]pyrimidine derivatives have shown antimycobacterial activities, suggesting they could be used in the study and treatment of bacterial infections, particularly tuberculosis .

Antiviral Research

The antiviral properties of these compounds make them candidates for research into treatments for viral infections. This could include work on common viruses or emerging threats such as those causing pandemics .

Antitumor and Anticancer Applications

These derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential use in cancer research and therapy .

Anti-inflammatory Research

The anti-inflammatory activities of pyrrolo[3,4-d]pyrimidine derivatives have been explored, particularly their potential to suppress COX-2 activity, which is significant in the study of chronic inflammatory diseases .

Pharmacological Evaluation

New families of functionalized pyrrolo[3,4-d]pyrimidines have been synthesized and evaluated pharmacologically, suggesting a broad application in drug development and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of the compound “6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which have been studied for their diverse biological activities.

Mode of Action

Compounds in the pyrimido[4,5-d]pyrimidine class have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines have been shown to interact with various biochemical pathways depending on their specific structure and substituents

Result of Action

Pyrimido[4,5-d]pyrimidines have been shown to exhibit cytotoxic activities against various cancer cell lines . The specific effects of this compound on molecular and cellular processes need to be investigated further.

Safety and Hazards

Currently available anticancer drugs produce severe side effects . Hence, there is a need for discovery of potent anticancer agents with minimum or no side effects .

Future Directions

The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . Thus, scientists and researchers of medicinal chemistry discipline could design small molecules with a pyrimidine scaffold possessing more promising anticancer potential .

properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWFBKDEORVKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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